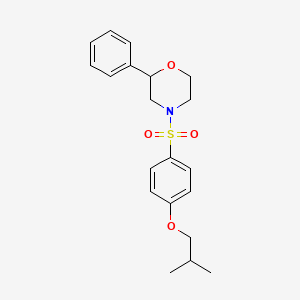

4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine

Description

4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine is a synthetic organic compound featuring a morpholine core substituted at position 2 with a phenyl group and at position 4 with a sulfonyl-linked 4-isobutoxyphenyl moiety. The morpholine ring provides structural rigidity, while the sulfonyl group enhances electronic interactions. The isobutoxy substituent (OCH₂CH(CH₃)₂) introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and binding affinity in biological systems.

Properties

IUPAC Name |

4-[4-(2-methylpropoxy)phenyl]sulfonyl-2-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4S/c1-16(2)15-25-18-8-10-19(11-9-18)26(22,23)21-12-13-24-20(14-21)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPDCXOYQIFYIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-isobutoxyphenyl sulfone, which is then reacted with 2-phenylmorpholine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Chemical Reactions Analysis

4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory responses. The exact pathways involved are still under investigation, but it is believed that the compound affects signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key compounds are summarized in Table 1.

Structural Features

- 4-[(4-Fluoro-2-methylphenyl)sulfonyl]morpholine (CAS 825611-17-4) : Substitution with fluorine (electron-withdrawing) and methyl (steric) groups reduces lipophilicity compared to the isobutoxy analog. The fluorine atom may enhance metabolic stability .

- 4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenylpyrimidin-4-yl)morpholine (CAS 477867-03-1): Replacing the sulfonyl group with a sulfanyl (S-) linker introduces redox sensitivity.

- 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine : The isothiocyanato (-NCS) group enables covalent binding to proteins, making it useful for biochemical probes or targeted therapies .

Physicochemical Properties

- Lipophilicity : The isobutoxy group in the target compound increases logP compared to smaller substituents (e.g., fluoro, methyl). This enhances membrane permeability but may reduce aqueous solubility .

- Simpler analogs (e.g., 4-fluoro-2-methylphenyl derivative: 259.3 g/mol) may exhibit better bioavailability .

- Collision Cross-Section (CCS) : For 4-[(4-isothiocyanatophenyl)sulfonyl]morpholine, CCS values (e.g., [M+H]+: 247.2 Ų) aid in mass spectrometry-based identification, a critical factor in analytical workflows .

Table 1. Comparative Analysis of Morpholine Derivatives

Research Implications and Gaps

- Structure-Activity Relationships (SAR) : The isobutoxy group’s steric effects may hinder binding to flat active sites (e.g., ATP pockets) compared to planar substituents like fluorine .

- Synthetic Challenges : The bulk of the isobutoxy group could complicate purification, as seen in sulfonamide derivatives requiring chromatographic separation .

- Biological Data: No direct cytotoxicity or target-binding data are available for the target compound, highlighting a need for experimental validation.

Biological Activity

4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine can be described as follows:

- IUPAC Name: 4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine

- Molecular Formula: C18H24N2O3S

- Molecular Weight: 356.46 g/mol

Structural Representation

The compound features a morpholine ring substituted with a phenyl group and a sulfonamide moiety, which is linked to an isobutoxyphenyl group. This unique structure contributes to its diverse biological activities.

The biological activity of 4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory and analgesic effects.

Therapeutic Applications

-

Anti-inflammatory Activity:

- The compound has shown promise in reducing inflammation in preclinical models, suggesting its potential use in treating inflammatory diseases.

-

Analgesic Properties:

- Investigations into its analgesic effects have indicated that it may modulate pain pathways, providing relief in pain models.

-

Antimicrobial Effects:

- Some studies have reported antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that 4-((4-Isobutoxyphenyl)sulfonyl)-2-phenylmorpholine significantly reduced edema induced by carrageenan, showcasing its anti-inflammatory properties. The mechanism was suggested to involve inhibition of cyclooxygenase (COX) enzymes.

Study 2: Analgesic Activity

In a separate investigation, the compound was evaluated for its analgesic effects using the hot plate test in rodents. Results indicated a dose-dependent increase in pain threshold, supporting its potential as an analgesic agent.

Study 3: Antimicrobial Activity

Research examining the antimicrobial properties revealed that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, highlighting its potential application in treating infections.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Anti-inflammatory | Reduced edema | Study 1 |

| Analgesic | Increased pain threshold | Study 2 |

| Antimicrobial | Inhibited bacterial growth | Study 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.